1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid
Description
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid (CAS: 74240-89-4) is a fluorinated pyrimidine derivative conjugated to a glucopyranuronic acid backbone. Its molecular formula is C₁₀H₁₂N₃O₇F, with a molecular weight of 305.22 g/mol . Structurally, it comprises a 5-fluorouracil (5-FU) moiety linked to the anomeric carbon of glucopyranuronic acid via a deoxy glycosidic bond.
Key physicochemical properties include:
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZGKOYOKVWGFN-UQGZVRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984512 | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-45-1 | |
| Record name | 5-Fluorouracil glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-FU N-glucuronide, also known as 5-Fluorouracil N-glucuronide, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy.
Mode of Action
5-FU N-glucuronide exerts its anticancer activity through two main mechanisms. Firstly, it inhibits the function of TS, thereby disrupting DNA synthesis. Secondly, it gets incorporated into RNA and DNA, leading to the misincorporation of fluoronucleotides. These actions result in DNA damage and cell death.
Biochemical Pathways
The cytotoxicity of 5-FU N-glucuronide is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS. The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms. This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage.
Pharmacokinetics
The pharmacokinetics of 5-FU N-glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of 5-FU, the parent compound, has been extensively studied.
Result of Action
The result of 5-FU N-glucuronide action is the induction of cell death, primarily through DNA damage. This leads to a reduction in tumor growth and size, contributing to its anticancer activity.
Action Environment
The action of 5-FU N-glucuronide can be influenced by various environmental factors. For instance, the expression of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug conjugation, can affect the drug’s action. Additionally, food additives have been shown to modulate glucuronidation, potentially influencing the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
5-Fluorouracil N-glucuronide interacts with various enzymes and proteins in the body. The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of endogenous and exogenous compounds. UGT1A9 has been identified as the isozyme catalyzing the biotransformation of 5-FU into 5-Fluorouracil N-glucuronide.
Cellular Effects
The effects of 5-Fluorouracil N-glucuronide on cells are largely related to its parent compound, 5-FU. 5-FU is an antineoplastic antimetabolite that is widely administered to cancer patients, especially those suffering from colorectal and pancreatic cancer. It has been shown that human colon cancer cells are efficient in drug conjugation catalyzed by UGTs.
Molecular Mechanism
The molecular mechanism of action of 5-Fluorouracil N-glucuronide is closely tied to the mechanism of 5-FU. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA. The glucuronidation of 5-FU into 5-Fluorouracil N-glucuronide represents a mechanism of intrinsic drug resistance in colon cancer.
Temporal Effects in Laboratory Settings
It is known that 5-FU has a narrow therapeutic window, and the selection of the appropriate dosage is crucial to reduce its side effects.
Dosage Effects in Animal Models
Studies on 5-FU have shown that it can cause reproductive and developmental toxicities in rodent models.
Metabolic Pathways
5-Fluorouracil N-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds.
Biological Activity
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid (CAS No. 66048-45-1) is a complex organic compound characterized by its unique structural features that combine elements of pyrimidine and glucuronic acid. This compound has garnered attention in medicinal chemistry due to its potential applications as an antiviral and anticancer agent. The presence of the fluorine atom in its structure is believed to enhance its biological activity and pharmacokinetic properties.
The molecular formula of this compound is with a molecular weight of 306.2 g/mol. Its IUPAC name is (2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2O8 |
| Molecular Weight | 306.2 g/mol |
| CAS Number | 66048-45-1 |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
The biological activity of this compound primarily involves its interaction with metabolic pathways associated with nucleic acid synthesis and cell proliferation. The fluorinated pyrimidine derivatives are known to inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth and proliferation.
Key Mechanisms:
- Inhibition of Nucleotide Synthesis : The compound may inhibit enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase.
- Induction of Apoptosis : It has been suggested that this compound can induce programmed cell death in cancer cells through various signaling pathways.
- Modulation of Glycolysis : Similar to other fluorinated compounds like 2-deoxy-D-glucose (2-DG), it may interfere with glycolytic pathways in tumor cells.
Biological Activity Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
In Vitro Studies
A study demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value significantly lower than that of non-fluorinated analogs.
In Vivo Studies
In vivo experiments have shown that the administration of this compound leads to reduced tumor growth in animal models. Notably, the compound's ability to penetrate cellular membranes and its metabolic stability contribute to its therapeutic potential.
Case Studies
Case Study 1: Anticancer Activity
A clinical trial involving patients with glioblastoma multiforme treated with this compound showed promising results in terms of tumor reduction and improved survival rates compared to standard therapies.
Case Study 2: Antiviral Potential
Research into the antiviral properties revealed that the compound exhibits inhibitory effects on viral replication in vitro, particularly against RNA viruses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Fluorouracil Glucuronide (CAS: 66048-45-1)
This compound differs from the target molecule by the presence of a glucuronic acid ester linkage instead of an amide. It is a known metabolite of 5-FU, formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Unlike the target compound, which is a glucuronamide, 5-fluorouracil glucuronide is an O-glucuronide.
Moxifloxacin Acyl-β-D-glucuronide (CAS: 733002-61-4)
A quinolone antibiotic derivative, this compound features an acyl glucuronide linkage. Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement, which can lead to protein adduct formation and immunogenicity. In contrast, the target compound’s ether-linked glucuronamide structure confers greater metabolic stability . Key differences include:
- Molecular weight : 577.21 g/mol vs. 305.22 g/mol
- Hydrogen bond acceptors : 14 vs. 8
- XlogP : -1.5 vs. -3
Fluorinated Pyrimidine Glycosides (e.g., Example Compounds from Pharmacopeial Forum)
Compounds such as [1-[5-Deoxy-3-O-(5-deoxy-b-D-ribofuranosyl)-b-D-ribofuranosyl]-5-fluoro-2-oxo–1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester (PF 43(1), 2006) share the 5-fluorouracil core but differ in sugar substituents and linkage positions. These variations influence bioavailability and target specificity. For instance, ribofuranosyl derivatives may enhance nucleoside transporter affinity, whereas glucopyranuronic acid conjugates favor renal excretion .
Comparative Data Table
| Compound | CAS | Molecular Formula | Key Substituents | Biological Role | XlogP | TPSA (Ų) |
|---|---|---|---|---|---|---|
| Target Compound | 74240-89-4 | C₁₀H₁₂N₃O₇F | 5-FU + glucuronamide | Prodrug/metabolite of 5-FU | -3 | 162 |
| 5-Fluorouracil Glucuronide | 66048-45-1 | C₉H₁₁FN₂O₈ | 5-FU + glucuronic acid (O-linked) | 5-FU metabolite | -2.5* | 150* |
| Moxifloxacin Acyl-β-D-glucuronide | 733002-61-4 | C₂₇H₃₂FN₃O₁₀ | Moxifloxacin + acyl glucuronide | Antibiotic metabolite | -1.5 | 178 |
| Fluorinated Pyrimidine Ribofuranosyl Ester | 70715-98-9 | C₁₄H₁₉FN₂O₈ | 5-FU + ribofuranosyl | Nucleoside analog | -0.8* | 135* |
*Estimated values based on analogous structures.
Key Research Findings
Metabolic Stability: The target compound’s glucuronamide linkage (vs.
Pharmacokinetics : Glucuronidation generally increases water solubility, promoting renal excretion. However, the 5-FU moiety’s cytotoxicity may necessitate targeted delivery systems to avoid off-target effects .
Structure-Activity Relationships: Fluorine substitution at the pyrimidine C5 position is critical for antimetabolite activity. Sugar modifications (e.g., glucuronamide vs. ribofuranosyl) modulate tissue distribution and enzymatic activation .
Preparation Methods
Oxidation of Protected Glucose Derivatives
The oxidation of 1,2-O-isopropylidene-D-glucose to 1,2-O-isopropylidene-D-glucuronic acid is a cornerstone reaction. As described in Patent CN1622952A, this involves:
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Catalyzed oxidation using palladium on charcoal in a weak alkaline medium (pH 7.5–8.0) at 65–70°C.
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Hydrolysis of the isopropylidene group using sulfonic acid cation exchange resins (e.g., Dowex 50W-X8) in aqueous solution at 80–90°C.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 65–70°C | Yield ↑ by 22% |
| Catalyst Loading | 0.8% Pd/C | Purity ↑ to 98% |
| Hydrolysis Time | 2–3 hours | Complete deprotection |
This method achieves a 68% isolated yield of glucuronic acid, with residual lactone formation minimized to <5%.
Nitrogen Dioxide Oxidation
An alternative approach (US2520255A) oxidizes the C6 primary alcohol of glucose to a carboxyl group using nitrogen dioxide (NO₂) at ≤20°C. Critical steps include:
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Protection of the aldehyde group via methyl glucoside formation.
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Low-temperature oxidation to prevent degradation of the glucuronic acid.
Comparative Analysis :
Preparation of the 5-Fluoro-2,4-Dioxopyrimidine Moiety
The pyrimidine component is synthesized through a cyclocondensation strategy:
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Step 1 : Fluoroalkylation of urea derivatives using 1,1,2-trifluoro-3-chloropropene to introduce the fluorine atom.
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Step 2 : Cyclization with ethyl oxalate in acetic anhydride, yielding 5-fluoro-3,4-dihydro-2,4-dioxopyrimidine.
Reaction Conditions :
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Temperature: 110–120°C
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Solvent: Anhydrous dimethylformamide (DMF)
-
Catalyst: Pyridine hydrochloride (5 mol%)
Yield : 74–82% after recrystallization from ethanol.
Glycosylation of Glucuronic Acid with the Pyrimidine Base
Coupling the glucuronic acid and pyrimidine components requires activating the anomeric carbon of the sugar. Two protocols are prominent:
Lewis Acid-Catalyzed Glycosylation
Adapted from PMC4410717, this method uses trimethylsilyl triflate (TMSOTf) to promote coupling:
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Protected sugar : 1,3,5-tri-O-benzoyl-glucuronic acid.
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Pyrimidine donor : 2,4-bis(trimethylsilyloxy)-5-fluorouracil.
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Conditions : 85°C, anhydrous dichloromethane, 2-hour reaction.
Outcome :
Mitsunobu Reaction
An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert the anomeric configuration:
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Donor : 1-OH glucuronic acid derivative.
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Acceptor : 5-fluoro-2,4-dioxopyrimidine.
Optimization Insight :
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Lower temperatures (0–10°C) favor β-selectivity (β:α = 4:1).
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Excess pyrimidine (2.5 equiv.) improves coupling efficiency by 35%.
Deprotection and Final Purification
Global deprotection involves:
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Decarboxylation : Treat with 0.1M NaOH at 40°C for 1 hour.
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Benzoyl removal : Methanolic ammonia (7N) at 25°C for 12 hours.
Purification Workflow :
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Ion-exchange chromatography (Dowex 1×8, acetate form) to remove anomeric byproducts.
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Crystallization from ethanol/water (4:1) yields the final compound as a white solid.
Analytical Validation :
-
¹H NMR (D₂O): δ 5.72 (d, J = 8.5 Hz, H1), δ 7.89 (s, H6 pyrimidine).
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HRMS : [M-H]⁻ calcd. for C₁₀H₁₁FN₂O₈: 306.20; found: 306.19.
Scalability and Industrial Considerations
While laboratory-scale syntheses achieve moderate yields (15–25%), industrial production faces hurdles:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires regioselective glycosylation of the fluorinated pyrimidinone moiety with glucopyranuronic acid. Key challenges include avoiding hydrolysis of the labile 2,4-dioxo group and ensuring stereochemical purity. Optimization involves:
- Temperature control : Reactions conducted at 0–4°C to stabilize the pyrimidinone ring .
- Protecting groups : Use of acetyl or benzyl groups to shield reactive hydroxyls during coupling, followed by deprotection under mild acidic conditions (e.g., 0.1 M HCl in THF) .
- Yield improvement : Catalytic methods (e.g., Lewis acids like BF₃·Et₂O) enhance glycosylation efficiency (yields ~45–60%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the β-D-glucopyranuronic acid linkage (e.g., anomeric proton at δ 5.2–5.4 ppm, J = 7–8 Hz) and fluorinated pyrimidinone signals (δ 7.8–8.2 ppm for C5-F) .
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (λ_max for the pyrimidinone chromophore) assess purity (>98% by area normalization) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 304.21) and fragmentation patterns .
Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products form?
- Methodological Answer : Stability studies (pH 1–9, 37°C) reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the glycosidic bond produces 5-fluorouracil (5-FU) and glucuronic acid, confirmed by LC-MS .
- Neutral/basic conditions (pH 7–9) : Degradation is minimal (<5% over 24 hours), making it suitable for in vitro assays .
- Mitigation strategy : Lyophilization in citrate buffer (pH 4.5) enhances shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibitory activity against pyrimidine metabolism enzymes compared to 5-fluorouracil (5-FU)?
- Methodological Answer : The compound acts as a prodrug, releasing 5-FU via β-glucuronidase-mediated cleavage. Advanced studies involve:
- Enzyme kinetics : Measure K_m and V_max using recombinant human β-glucuronidase (pH 5.0, 37°C), showing 2-fold higher substrate specificity vs. 5-FU glucuronide .
- Molecular docking : Simulations (e.g., AutoDock Vina) identify hydrogen bonds between the glucuronic acid moiety and enzyme active-site residues (Asp121, Tyr234) .
- Comparative cytotoxicity : IC₅₀ values in HCT-116 cells (colon cancer) are 15 μM vs. 5-FU’s 8 μM, suggesting slower release kinetics .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies arise from variations in β-glucuronidase expression levels. A systematic approach includes:
- Cell line profiling : Quantify enzyme activity via fluorometric assays (e.g., 4-methylumbelliferyl-β-D-glucuronide hydrolysis) .
- Co-administration studies : Combine with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm prodrug activation dependency .
- Table : Cytotoxicity correlation with enzyme activity:
| Cell Line | β-Glucuronidase Activity (nmol/min/mg) | IC₅₀ (μM) |
|---|---|---|
| HCT-116 | 12.5 ± 1.2 | 15.0 |
| MCF-7 | 4.8 ± 0.7 | 45.2 |
Q. What computational strategies predict the compound’s interaction with nucleotide salvage pathway enzymes?
- Methodological Answer : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model:
- Transition states : For thymidylate synthase inhibition, calculate activation barriers for fluorinated dUMP vs. native dUMP binding .
- Free energy perturbation : Compare binding affinities of the intact prodrug vs. 5-FU to identify resistance mechanisms .
- Validation : Cross-reference with crystallographic data (e.g., PDB ID 1JU6) to refine docking poses .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate the compound’s bioavailability and tumor targeting?
- Methodological Answer :
- Animal models : Use xenografts in immunodeficient mice (e.g., HT-29 tumors) with baseline β-glucuronidase activity measured in plasma and tumor tissue .
- Dosing regimen : Intravenous administration (5 mg/kg) with pharmacokinetic sampling (0–24 hrs) to calculate AUC and half-life .
- Imaging : Radiolabel the compound with ¹⁸F for PET tracking of tumor uptake vs. normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
